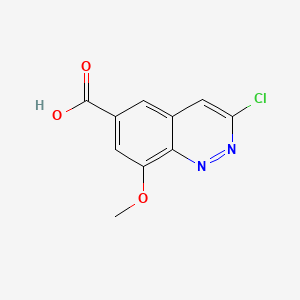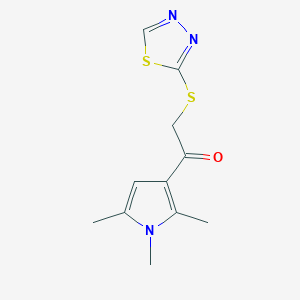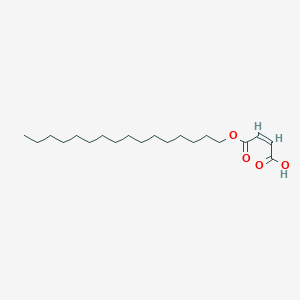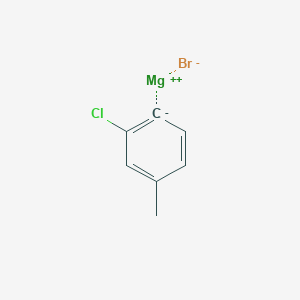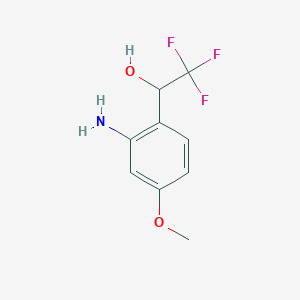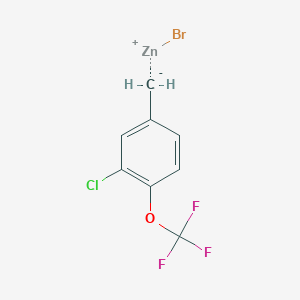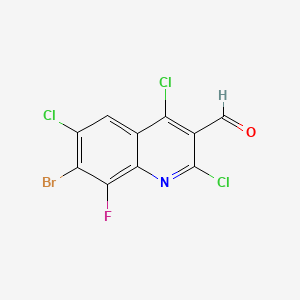
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of substituted anilines with appropriate reagents under controlled conditions. For instance, the reaction of 2,4,6-trichloroaniline with bromine and fluorine sources, followed by formylation, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in high purity suitable for various applications.
化学反应分析
Types of Reactions
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylic acid.
Reduction: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to desired biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: A structurally similar compound with a quinazoline core instead of quinoline.
7-Bromo-2,4,6-trichloroquinoline: Lacks the fluorine atom, which may affect its chemical and biological properties.
2,4,6-Trichloroquinoline-3-carbaldehyde: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
Uniqueness
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde is unique due to the combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.
属性
分子式 |
C10H2BrCl3FNO |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H2BrCl3FNO/c11-6-5(12)1-3-7(13)4(2-17)10(14)16-9(3)8(6)15/h1-2H |
InChI 键 |
UJSAVZJANFJCQD-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


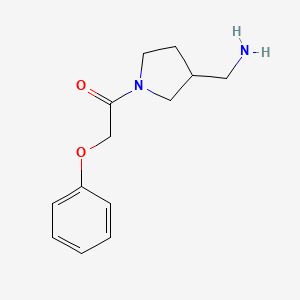
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
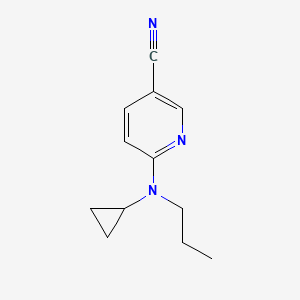
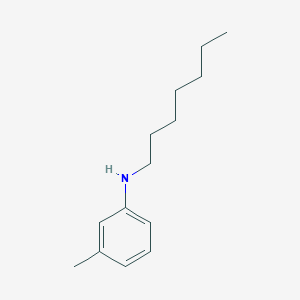
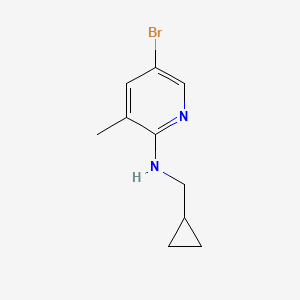
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

